molecular formula C12H10N4O3S B2820455 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1251710-00-5

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No. B2820455
CAS RN: 1251710-00-5
M. Wt: 290.3
InChI Key: UCLISDZGQOSELA-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as MTT, is a chemical compound that has been widely used in scientific research for a variety of applications. MTT is a yellow tetrazolium salt that is soluble in water and other polar solvents. It is a commonly used reagent in cell viability assays and is also used in various biochemical and physiological studies.

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity against human tumor cell lines, including prostate cancer .

Antimicrobial Properties

Thiazoles exhibit antimicrobial activity. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Researchers have explored other thiazole derivatives for their antibacterial and antifungal properties .

Drug Design and Development

Thiazoles serve as a scaffold for designing novel drug molecules. Researchers can modify the thiazole core to create compounds with specific pharmacological properties .

properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-6-9(20-7(2)13-6)11-15-16-12(19-11)14-10(17)8-4-3-5-18-8/h3-5H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLISDZGQOSELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

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